molecular formula C16H24N2O2 B13950127 (R)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

(R)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13950127
M. Wt: 276.37 g/mol
InChI Key: ASIGEKWKWOPHHY-CQSZACIVSA-N
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Description

®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-pyrrolidine-1-carboxylic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-(dimethylamino)ethyl chloride under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product is the substituted pyrrolidine derivative.

Scientific Research Applications

®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl (3R)-3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-17(2)10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3/t14-/m1/s1

InChI Key

ASIGEKWKWOPHHY-CQSZACIVSA-N

Isomeric SMILES

CN(C)CC[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(C)CCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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